![molecular formula C19H25N5O2 B2892751 N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-75-8](/img/structure/B2892751.png)
N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1,2,4-triazolo-quinoxaline derivatives . These compounds are known for their wide range of pharmacological activities . The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazolo-quinoxaline derivatives are generally prepared via a two-step electrochemical, photochemical process . First, a 5-substituted tetrazole is electrochemically coupled to a pyrazine to yield disubstituted tetrazoles. Subsequent photochemical excitation of the disubstituted tetrazole species using an ultraviolet lamp releases nitrogen gas and produces a short-lived nitrilimine intermediate. Rapid cyclization of the nitrilimine intermediate yields a 1,2,4-triazolo-quinoxaline backbone .Scientific Research Applications
Synthesis Approaches and Chemical Reactions
- The compound is synthesized through methods like the Ugi four-component reaction, followed by copper-catalyzed tandem reactions, providing access to complex fused tricyclic scaffolds (An et al., 2017).
Biological Activity and Potential Therapeutic Applications
- Compounds with structural similarity to N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown promise as antiallergic agents, particularly in inhibiting histamine release and passive cutaneous anaphylaxis (Loev et al., 1985).
- Some derivatives exhibit positive inotropic activity, suggesting potential use in cardiovascular diseases (Zhang et al., 2008).
- Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines bind to adenosine A1 and A2 receptors, indicating potential for antidepressant therapies (Sarges et al., 1990).
- Triazoloquinoxaline derivatives have shown antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents (Kaneko et al., 2020).
Additional Therapeutic Implications
- Acyclic nucleosides analogues derived from similar structures exhibit analgesic, anti-inflammatory, antioxidant, and antimicrobial activities (El-Gazzar et al., 2009).
- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as anticonvulsant agents (Alswah et al., 2013).
- Certain substituted quinoxalines show antimicrobial properties, relevant in the context of infectious diseases (Badran et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-7-16-21-22-18-19(26)23(12-17(25)20-11-10-13(2)3)14-8-5-6-9-15(14)24(16)18/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWJKNRELOBGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
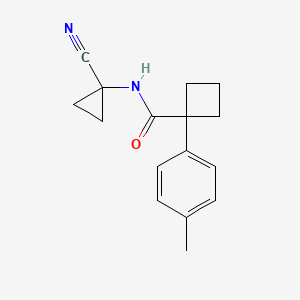
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)
![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)
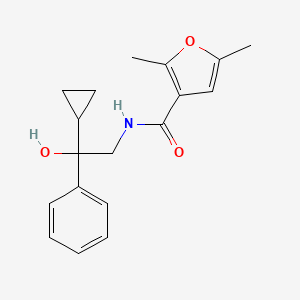
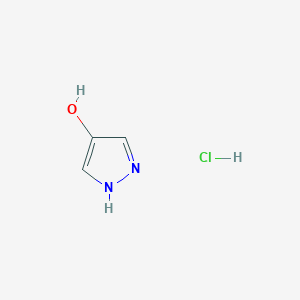
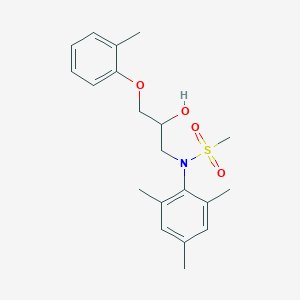
![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)
![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

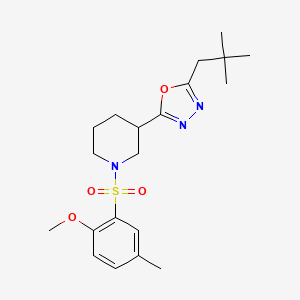
![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)
